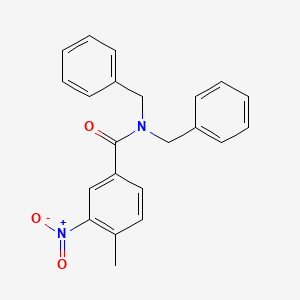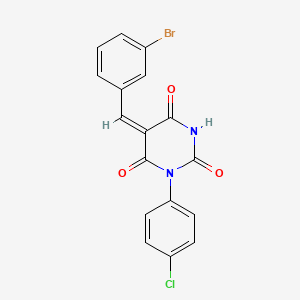![molecular formula C13H14N2O3 B6011193 3-{[(4-methoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6011193.png)
3-{[(4-methoxybenzyl)amino]methylene}-2,4-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-methoxybenzyl)amino]methylene}-2,4-pyrrolidinedione, commonly known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively damage dopamine-producing neurons in the brain. This property of MPTP has made it an important tool for studying Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons.
Mechanism of Action
MPTP is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the selective degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The selective degeneration of dopaminergic neurons in the substantia nigra induced by MPTP leads to a reduction in dopamine levels in the striatum, which is associated with the motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. In addition, MPTP has been shown to induce oxidative stress and inflammation in the brain, which are thought to contribute to the neurodegeneration observed in Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using MPTP in lab experiments include its ability to selectively damage dopaminergic neurons in the substantia nigra, which mimics the pathology of Parkinson's disease in humans. This makes MPTP an important tool for studying the mechanisms underlying the disease and for testing potential therapeutic interventions. However, the use of MPTP in animal models has some limitations, including the fact that it does not fully replicate the complexity of the disease in humans and that the doses used to induce neurodegeneration may not be directly translatable to human exposure.
Future Directions
There are several future directions for research on MPTP and its role in Parkinson's disease. One area of interest is the identification of biomarkers that can be used to diagnose the disease earlier and monitor its progression. Another area of interest is the development of neuroprotective therapies that can prevent or slow the degeneration of dopaminergic neurons in the substantia nigra. Finally, there is a need for further research on the long-term effects of MPTP exposure, particularly in humans, to better understand its potential risks and limitations as a tool for studying Parkinson's disease.
Synthesis Methods
MPTP is synthesized by the condensation of 1-methyl-4-phenylpyridinium iodide (MPP+) with the amino acid proline. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, and a solvent, such as methanol or ethanol.
Scientific Research Applications
MPTP has been extensively used in scientific research to study the mechanisms underlying Parkinson's disease. In animal models, MPTP has been shown to induce a selective degeneration of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the striatum. This mimics the pathology of Parkinson's disease in humans, where the loss of dopaminergic neurons in the substantia nigra is a hallmark of the disease.
properties
IUPAC Name |
3-hydroxy-4-[(4-methoxyphenyl)methyliminomethyl]-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-10-4-2-9(3-5-10)6-14-7-11-12(16)8-15-13(11)17/h2-5,7,16H,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNOJRWSUMNPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(CNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)
![3,5-dimethoxy-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6011133.png)
![2-(ethylthio)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6011139.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6011146.png)
![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6011149.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide](/img/structure/B6011157.png)

![N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011167.png)
![3-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6011172.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)

